Synthesis mechanism of 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne
Synthesis mechanism of 2-C-(2,3,4,6-Tetra-O-benzyl-b-D-glucopyranosyl) ethyne
An In-Depth Technical Guide to the Synthesis of 2-C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl)ethyne
Introduction: The Significance of C-Glycosyl Ethynes
C-glycosides, where the anomeric carbon of a carbohydrate is linked to an aglycone via a carbon-carbon bond, represent a class of exceptionally stable glycomimetics.[1] Unlike their O-glycoside counterparts, they are impervious to enzymatic and acidic hydrolysis, making them highly desirable scaffolds in drug discovery and glycobiology.[2] The incorporation of an ethynyl (alkynyl) moiety at the anomeric position further enhances the synthetic value of these molecules.[3] The terminal alkyne serves as a versatile chemical handle for a myriad of subsequent transformations, including click chemistry, Sonogashira couplings, and cyclization reactions, enabling the construction of complex molecular architectures.[3][4]
This guide provides a detailed technical overview of the synthesis of 2-C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl)ethyne, a key building block in carbohydrate chemistry. We will delve into the strategic considerations behind the choice of protecting groups, the preparation of the critical glycosyl donor, and the mechanistic intricacies of the stereoselective C-C bond formation.
Synthetic Strategy: A Retrosynthetic Approach
A logical retrosynthetic analysis of the target molecule reveals a two-part strategy. The primary disconnection is at the newly formed anomeric C-C bond, identifying an electrophilic glycosyl donor and a nucleophilic ethynyl source as the key synthons. This necessitates:
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Preparation of a suitable glycosyl donor: This involves protecting the hydroxyl groups of glucose and activating the anomeric position.
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Stereoselective C-glycosylation: The reaction of the donor with an ethynyl nucleophile to form the desired β-anomer.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Synthesis of the Glycosyl Donor: 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide
The journey begins with the preparation of a stable yet reactive glycosyl donor. The choice of protecting groups and the anomeric activating group is paramount for success.
Rationale for Experimental Choices
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Protecting Group Selection (Benzyl Ethers): Benzyl (Bn) ethers are chosen to protect the hydroxyl groups of glucose for several critical reasons. They are stable under a wide range of reaction conditions, including both acidic and basic media, which is essential for the subsequent steps.[5] Crucially, they do not participate in neighboring group reactions, which allows for control over the stereochemical outcome of the glycosylation. Finally, they can be cleanly removed under mild, neutral conditions via catalytic hydrogenolysis.[6]
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Anomeric Activation (Bromide): A bromide is an excellent leaving group for this transformation. The preparation of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide from the corresponding fully protected glucose is a well-established and high-yielding procedure.[6] The resulting α-bromide is typically a stable, crystalline solid that can be purified and stored.
Experimental Protocol: Preparation of the Glycosyl Bromide
This protocol is adapted from established methods for the bromination of per-benzylated glucose.[6]
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Starting Material: Begin with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose, which can be synthesized from D-glucose.[5][7]
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Reaction Setup: Dissolve 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (Argon or Nitrogen).
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Bromination: Cool the solution to 0 °C. Add brominating agent, such as cobalt(II) bromide (CoBr₂) and bromotrimethylsilane (TMSBr), dropwise.[6] Alternative methods using reagents like HBr in acetic acid can also be employed.
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Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter it quickly through a pad of Celite to remove insoluble salts.[6] Wash the filtrate with cold saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide is often used directly in the next step, but can be purified by recrystallization if necessary.
| Parameter | Condition | Rationale |
| Starting Material | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Fully protected glucose ready for anomeric activation. |
| Reagents | CoBr₂ / TMSBr | A mild and efficient system for converting the anomeric hydroxyl to a bromide.[6] |
| Solvent | Anhydrous Dichloromethane | A non-coordinating solvent that ensures reagent stability and solubility. |
| Temperature | 0 °C to Room Temp. | Allows for controlled addition of reagents and a smooth reaction progress. |
| Yield | Typically >90% | This is a highly efficient and reliable transformation.[6] |
Part II: The Core Reaction: Stereoselective C-Glycosylation
This step constitutes the formation of the critical C-C bond between the anomeric carbon and the ethynyl nucleophile. The primary challenge is to control the stereochemistry to selectively obtain the β-anomer.
Mechanism and Stereochemical Control
The reaction proceeds through an SN1-like mechanism. The Lewis acid promoter (e.g., ZnBr₂) activates the glycosyl bromide, facilitating its departure and the formation of a planar, resonance-stabilized oxocarbenium ion intermediate.
The stereochemical outcome is dictated by the direction of the nucleophilic attack on this intermediate.
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α-Attack: Attack from the top face (axial attack) leads to the α-anomer.
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β-Attack: Attack from the bottom face (equatorial attack) leads to the β-anomer.
In the absence of a participating group at the C2 position (like an acetyl group), the thermodynamically more stable product is typically formed. The attack of the nucleophile from the equatorial direction (to form the β-anomer) is favored as it places the bulky new substituent in a less sterically hindered equatorial position in the final chair conformation. This leads to a high diastereoselectivity for the β-product.
Caption: General mechanism for stereoselective C-glycosylation.
Experimental Protocol: C-Ethynylation
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Nucleophile Preparation: Prepare ethynylmagnesium bromide by adding a solution of ethylmagnesium bromide in THF to a solution of ethyne (passed through the solvent) at 0 °C. Alternatively, commercially available solutions can be used.
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Reaction Setup: In a separate flask under an inert atmosphere, dissolve the crude 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide (1.0 equiv) in anhydrous THF or a mixture of solvents like ether/toluene.
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Addition: Cool the glycosyl bromide solution to a low temperature (e.g., -20 °C to 0 °C). Slowly add the prepared ethynylmagnesium bromide solution (approx. 2.0-3.0 equiv) via cannula.
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Reaction: Allow the reaction to warm slowly to room temperature and stir for several hours (typically 2-4 h). Monitor the reaction progress by TLC.
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Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl)ethyne as a colorless oil or white solid.
| Parameter | Condition | Rationale |
| Glycosyl Donor | Tetra-O-benzyl-α-D-glucopyranosyl bromide | Reactive electrophile for C-C bond formation. |
| Nucleophile | Ethynylmagnesium bromide | A potent nucleophilic source of the ethynyl group. |
| Solvent | Anhydrous THF / Ether | Aprotic solvents that are compatible with Grignard reagents. |
| Temperature | -20 °C to Room Temp. | Low temperature addition controls reactivity and improves selectivity. |
| Purification | Silica Gel Chromatography | Essential for separating the product from unreacted starting material and byproducts. |
Overall Synthetic Workflow
The entire process can be visualized as a streamlined workflow from the protected glucose precursor to the final target molecule.
Caption: Overall workflow for the synthesis.
Conclusion
The synthesis of 2-C-(2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl)ethyne is a robust and well-documented process that hinges on fundamental principles of carbohydrate chemistry. The strategic use of non-participating benzyl protecting groups is key to directing the stereochemical outcome of the SN1-type C-glycosylation reaction, leading to the preferential formation of the thermodynamically stable β-anomer. The resulting C-ethynyl glycoside is not merely a final product but a valuable and versatile platform for the development of novel glycomimetics, probes, and carbohydrate-based therapeutics.
References
-
Yang, Y., & Yu, B. (2017). Recent Advances in the Chemical Synthesis of C-Glycosides. ACS Publications. [Link]
-
Presser, A., & Pöchlauer, P. (2006). High-Yield Syntheses of Tetra O -benzyl-α- D -glucopyranosyl bromide and Tetra O -pivaloyl-α- D -glucopyranosyl bromide and their Advantage in the Koenigs-Knorr Reaction. ResearchGate. [Link]
-
Tatsuta, K., & Toshima, K. (2017). Total Synthesis of Aryl C-Glycoside Natural Products: Strategies and Tactics. Chemical Reviews. [Link]
-
Kowalska-Kutela, A., et al. (2018). Synthesis and DNA Incorporation of an Ethynyl-Bridged Cytosine C -Nucleoside as Guanosine Surrogate. ResearchGate. [Link]
-
Li, W., et al. (2023). Stereoselective alkyl C-glycosylation of glycosyl esters via anomeric C–O bond homolysis: efficient access to C-glycosyl amino acids and C-glycosyl peptides. RSC Publishing. [Link]
-
Matsuda, A., et al. (2011). Synthesis of 4'-Ethynyl-2'-deoxy-4'-thioribonucleosides and Discovery of a Highly Potent and Less Toxic NRTI. Lirias. [Link]
-
Wang, Q., et al. (2022). Synthesis of C-Alkynyl Glycosides by Photoredox-Catalyzed Reductive Coupling of Alkynyl Bromides with Glycosyl Bromides. Organic Letters. [Link]
-
Toshima, K. (2012). C-Glycosylation. ResearchGate. [Link]
-
Wei, Y., Ben-Zvi, B., & Diao, T. (2021). Diastereoselective Synthesis of Aryl C-Glycosides via Radical Pathway. Angewandte Chemie International Edition. [Link]
- DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
-
Mukherjee, S., et al. (2017). Synthesis of Aryl C-Glycosides via Iron-Catalyzed Cross Coupling of Halosugars: Stereoselective Anomeric Arylation of Glycosyl Radicals. Journal of the American Chemical Society. [Link]
-
Zhang, C., et al. (2024). Stereoselective and site-divergent synthesis of C-glycosides. Nature Synthesis. [Link]
-
Akamatsu, K., & Yamanoi, T. (2012). 2,3,4,6-Tetra-O-benzyl-1-C-phenyl-α-D-glucopyranosyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside. MDPI. [Link]
-
Huang, G., et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide. Bulgarian Chemical Communications. [Link]
-
Das, A., et al. (2012). Stereoselective C-glycosylation reactions with arylzinc reagents. PubMed. [Link]
-
Szűcs, Z., et al. (2018). Synthesis of New C- and N-β-d-Glucopyranosyl Derivatives of Imidazole, 1,2,3-Triazole and Tetrazole, and Their Evaluation as Inhibitors of Glycogen Phosphorylase. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
